molecular formula C18H24ClN3O7 B1667591 AriMocloMol Maleic Acid CAS No. 289893-26-1

AriMocloMol Maleic Acid

Cat. No.: B1667591
CAS No.: 289893-26-1
M. Wt: 429.9 g/mol
InChI Key: OHUSJUJCPWMZKR-FEGZNKODSA-N
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Mechanism of Action

Target of Action

AriMocloMol Maleic Acid is believed to act on molecular chaperones , specifically Hsp70 . Molecular chaperones are proteins that assist in the folding, assembly, and transport of other proteins within the cell. They play a crucial role in maintaining cellular protein homeostasis.

Mode of Action

This compound is designed to stimulate a natural cellular repair pathway by activating these molecular chaperones . It uses a unique ‘molecular chaperone’ co-induction mechanism . The activation of molecular chaperones helps in the repair of damaged proteins, called aggregates, which are thought to play a role in many diseases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heat shock response . This response is a protective mechanism that cells use to protect themselves from stress conditions. The activation of this response leads to the production of heat shock proteins, such as Hsp70, which help in the refolding and repair of damaged proteins .

Pharmacokinetics

It is known that the compound isorally administered . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as their impact on its bioavailability, are areas of ongoing research.

Result of Action

The activation of molecular chaperones by this compound leads to the repair of damaged proteins. This can potentially treat a broad range of diseases where protein aggregation plays a key role . For instance, it has been shown to extend life in an animal model of ALS .

Biochemical Analysis

Biochemical Properties

AriMocloMol Maleic Acid is believed to function by stimulating a normal cellular protein repair pathway through the activation of molecular chaperones . This process helps clear lipid build-up in cells, thereby improving lysosomal function .

Cellular Effects

It is known that the compound acts on multiple fronts to help clear lipid build-up in cells, which improves lysosomal function . This action is particularly relevant in the context of NPC, where the NPC1 or NPC2 genes responsible for making proteins in the membrane of cells called lysosomes are not working properly, leading to lipid build-up in the body’s organs .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of molecular chaperones . These chaperones play a crucial role in protein folding and help in the clearance of damaged proteins, called aggregates, which are thought to play a role in many diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been investigated in one Phase 2/3 double-blind, placebo-controlled trial

Dosage Effects in Animal Models

It is known that this compound has been shown to extend life in an animal model of ALS .

Metabolic Pathways

It is known that this compound acts on multiple fronts to help clear lipid build-up in cells, which improves lysosomal function .

Subcellular Localization

Given its role in stimulating a normal cellular protein repair pathway through the activation of molecular chaperones , it is likely that this compound interacts with various cellular compartments.

Chemical Reactions Analysis

BRX-220 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

289893-26-1

Molecular Formula

C18H24ClN3O7

Molecular Weight

429.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride

InChI

InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-;/m1./s1

InChI Key

OHUSJUJCPWMZKR-FEGZNKODSA-N

SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>99% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Arimoclomol maleate;  BRX-220;  BRX 220;  BRX220;  BRX-345;  BRX 345;  BRX345.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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